1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester
CAS No.: 169030-85-7
Cat. No.: VC19102674
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester - 169030-85-7](/images/structure/VC19102674.png)
Specification
CAS No. | 169030-85-7 |
---|---|
Molecular Formula | C17H16N2O4S |
Molecular Weight | 344.4 g/mol |
IUPAC Name | methyl 2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]acetate |
Standard InChI | InChI=1S/C17H16N2O4S/c1-12-5-7-14(8-6-12)24(21,22)19-11-13(10-16(20)23-2)15-4-3-9-18-17(15)19/h3-9,11H,10H2,1-2H3 |
Standard InChI Key | ZDEMXQRMFKPJEG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system comprising fused pyrrole and pyridine rings. At position 3, an acetic acid moiety is esterified with a methyl group, while position 1 is substituted with a 4-methylphenylsulfonyl group. This sulfonamide linkage introduces steric bulk and electronic effects that modulate reactivity and biological interactions .
Key structural parameters inferred from analogous compounds include:
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Dihedral angles: In sulfonamide-bearing aromatics like methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, the sulfonyl group creates an ~88° dihedral angle with adjacent rings, disrupting coplanarity and influencing crystal packing .
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Hydrogen bonding: Intramolecular C–H⋯O interactions stabilize the conformation, as observed in related sulfonamides .
Synthetic Methodologies
Core Scaffold Preparation
The 1H-pyrrolo[2,3-b]pyridine core is typically synthesized via:
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Knorr-type cyclization: Condensation of 3-aminopyridine derivatives with β-ketoesters .
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Cross-coupling reactions: Palladium-catalyzed couplings to introduce substituents at positions 3 and 5 .
Sulfonylation and Esterification
To attach the 4-methylphenylsulfonyl group:
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Sulfonylation: React the parent amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 8–9) .
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Esterification: Treat the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC/DMAP .
Example protocol (adapted from ):
"To a solution of 1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (1 mmol) in methanol, add 4-methylbenzenesulfonyl chloride (1.1 mmol) and KOH (5 mmol). Stir at 50°C for 5 hr. Quench with water, extract with ethyl acetate, and purify via column chromatography."
Physicochemical Properties
Experimental data for the exact compound remains unpublished, but properties can be extrapolated from analogues :
Future Directions
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